Palatinose monohydrate
Overview
Description
Palatinose monohydrate, also known as isomaltulose, is a disaccharide carbohydrate composed of glucose and fructose. It is naturally present in honey and sugarcane extracts and is also produced industrially from table sugar (sucrose). This compound is known for its slow digestion rate, leading to a lower blood glucose and insulin response compared to sucrose .
Preparation Methods
Synthetic Routes and Reaction Conditions
Palatinose monohydrate is synthesized through the enzymatic rearrangement (isomerization) of sucrose. The enzyme sucrose isomerase, derived from microorganisms such as Protaminobacter rubrum, catalyzes the conversion of sucrose to palatinose by rearranging the α-1,2-glycosidic bond between glucose and fructose to an α-1,6-glycosidic bond .
Industrial Production Methods
Industrial production of this compound involves the use of sucrose as the starting material. The enzymatic process is carried out under controlled conditions to ensure high yield and purity. The resulting product is then purified and crystallized to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
Palatinose monohydrate undergoes various chemical reactions, including:
Oxidation and Reduction: The fructose component of palatinose can undergo oxidation and reduction reactions, forming various derivatives.
Common Reagents and Conditions
Hydrogenation: Typically involves the use of hydrogen gas and a metal catalyst such as palladium or nickel under high pressure and temperature.
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Isomalt: Formed through the hydrogenation of palatinose.
Various fructose derivatives: Formed through oxidation and reduction reactions.
Scientific Research Applications
Palatinose monohydrate has a wide range of applications in scientific research, including:
Nutrition and Metabolism: Used to study the effects of low-glycemic carbohydrates on blood glucose levels and insulin response.
Sports Science: Investigated for its potential to improve endurance performance by providing a stable source of energy during exercise.
Gut Microbiota: Studied for its prebiotic effects and its impact on gut microbiota composition.
Food Industry: Used as a sugar alternative in various food products, including baked goods, dairy products, and beverages.
Mechanism of Action
Palatinose monohydrate exerts its effects through its slow digestion and absorption in the small intestine. The α-1,6-glycosidic bond between glucose and fructose is hydrolyzed more slowly compared to the α-1,2-glycosidic bond in sucrose. This results in a gradual release of glucose and fructose, leading to a lower and more sustained blood glucose response . The slow digestion also promotes fat oxidation during physical activity, making it a preferred carbohydrate source for endurance athletes .
Comparison with Similar Compounds
Similar Compounds
Sucrose: Composed of glucose and fructose linked by an α-1,2-glycosidic bond.
Isomalt: A hydrogenated derivative of palatinose, used as a sugar replacer in sugar-free products.
Maltodextrin: A polysaccharide used as a food additive, known for its rapid digestion and high glycemic index.
Uniqueness of Palatinose Monohydrate
This compound is unique due to its slow digestion rate, resulting in a lower glycemic index and a more stable blood glucose response. This makes it an ideal carbohydrate source for individuals seeking to manage blood sugar levels and for athletes requiring sustained energy during prolonged physical activity .
Properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-4-6(15)8(17)9(18)11(22-4)21-2-5-7(16)10(19)12(20,3-14)23-5;/h4-11,13-20H,1-3H2;1H2/t4-,5-,6-,7-,8+,9-,10+,11+,12?;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKUCJJNNDINKX-HGLHLWFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)O)O)O)O)O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H](C(O2)(CO)O)O)O)O)O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40206746 | |
Record name | Isomaltulose monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40206746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58024-13-8 | |
Record name | Isomaltulose monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058024138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isomaltulose monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40206746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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